molecular formula C7H11Br2N3 B6361743 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole CAS No. 1240571-46-3

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole

Cat. No. B6361743
CAS RN: 1240571-46-3
M. Wt: 296.99 g/mol
InChI Key: SIUUJYLTZUKHIN-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the reaction of 3-amino-1,2,4-triazole with various electrophiles and nucleophiles . This allows for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They can act as ligands in coordination chemistry and can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents . In general, they are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dibromo-Triazoles : Dibromo-triazoles, including 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole, can be synthesized from 1H-1,2,4-triazole using bromine or N-bromosuccinimide. These compounds serve as important functional materials due to their high biological activity, low toxicity, and systemic nature. The amino derivatives prepared from these dibromo-triazoles have significant applications in materials chemistry (H.-X. Yu et al., 2014).
  • Characterization and Structural Analysis : The crystal structures of dibromo-triazoles and their amino derivatives were characterized by various spectroscopic and analytical techniques. This detailed analysis aids in understanding their chemical properties and potential applications in fields like energetic materials and pharmaceuticals (Zi Wang et al., 2020).

Biological and Medicinal Applications

  • Patent Review on Triazole Derivatives : A review of patents for triazole derivatives, including 1H-1,2,4-triazoles, highlights their importance in developing new drugs with diverse biological activities. The review emphasizes the need for efficient synthesis methods that consider green chemistry and addresses new diseases and drug resistance (V. Ferreira et al., 2013).

Materials Science Applications

  • Reactivity with NH-Azoles : The study on the reactivity of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles demonstrates the potential of these compounds in synthesizing novel materials with specific chemical properties. The reaction products have varied structures depending on the substitution patterns, indicating the versatility of dibromo-triazoles in materials science (F. A. Khaliullin et al., 2014).

Mechanism of Action

The mechanism of action of 1,2,4-triazole compounds often involves interactions with biological receptors through hydrogen bonding and dipole interactions . This allows them to exhibit a wide range of biological activities.

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care to avoid potential hazards . Specific safety information would depend on the exact compound and its properties.

Future Directions

The future research in the field of 1,2,4-triazoles is likely to focus on the development of new synthetic methodologies and the discovery of new drug candidates . Their versatile biological activities make them promising targets for drug discovery .

properties

IUPAC Name

3,5-dibromo-1-pentyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUUJYLTZUKHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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